molecular formula C18H16N2O4 B4509832 N,5-bis(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

N,5-bis(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B4509832
M. Wt: 324.3 g/mol
InChI Key: STANMLJCQCTEQM-UHFFFAOYSA-N
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Description

N,5-bis(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing both oxygen and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two methoxyphenyl groups and a carboxamide group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,5-bis(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions using methoxybenzene derivatives.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the oxazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced oxazole or carboxamide derivatives.

    Substitution: Functionalized aromatic derivatives.

Scientific Research Applications

N,5-bis(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies exploring enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of N,5-bis(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

    N,5-bis(4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    N,5-bis(4-methoxyphenyl)-1,2-oxazole-3-thiol: Contains a thiol group instead of a carboxamide group.

Uniqueness: N,5-bis(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl groups enhance its stability and reactivity, while the carboxamide group provides opportunities for hydrogen bonding and interaction with biological targets.

Properties

IUPAC Name

N,5-bis(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-22-14-7-3-12(4-8-14)17-11-16(20-24-17)18(21)19-13-5-9-15(23-2)10-6-13/h3-11H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STANMLJCQCTEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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